1-(2-Cyclobutylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
1-(2-Cyclobutylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is a complex organic compound featuring a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of bioactive molecules.
Mechanism of Action
Target of Action
The primary targets of the compound “1-(2-Cyclobutylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid” are currently under investigation. The compound is part of a class of molecules known as bicyclo[2.1.1]hexanes, which have been incorporated in newly developed bio-active compounds . These structures are playing an increasingly important role in medicinal chemistry .
Mode of Action
It is known that the bicyclo[211]hexane structure can interact with various biological targets, modulating their activity and potentially leading to therapeutic effects .
Biochemical Pathways
The bicyclo[211]hexane structure has been shown to modulate the activity of various biological targets, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. The bicyclo[2.1.1]hexane structure is known to have good bioavailability and stability, making it a promising scaffold for drug development .
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. Given its structural features, it is expected to modulate the activity of its biological targets, leading to potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclobutylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves a multi-step process. One efficient method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition. This approach allows for the derivatization of the bicyclo[2.1.1]hexane core with various functional groups .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of photochemical reactions under controlled conditions. The process can be optimized to ensure high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclobutylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-(2-Cyclobutylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share the bicyclic core structure and have similar chemical properties.
Cyclobutylpyrazole derivatives: These compounds share the cyclobutylpyrazole moiety and have similar biological activities.
Uniqueness: 1-(2-Cyclobutylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is unique due to the combination of the bicyclo[2.1.1]hexane core and the cyclobutylpyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(2-cyclobutylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18)12-9-4-6-14(12,8-9)11-5-7-15-16(11)10-2-1-3-10/h5,7,9-10,12H,1-4,6,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWWHTCEVLBUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C(=CC=N2)C34CCC(C3)C4C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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